molecular formula C21H21N5O4S B2371736 isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 799831-75-7

isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2371736
CAS No.: 799831-75-7
M. Wt: 439.49
InChI Key: JGKNUOYNTZMHEK-UHFFFAOYSA-N
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Description

Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agents in Cancer Research

Isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound structurally related to pyrrolo[1,2-a]quinoxalines, which have been identified for their potential in cancer research, specifically as antiproliferative agents. Studies have shown that these compounds, particularly 4,5-dihydropyrrolo[1,2-a]quinoxalines, exhibit anticancer properties by targeting G protein-coupled estrogen receptors (GPER) in breast cancer cells. The efficient synthesis of these compounds through environmentally friendly methods further highlights their potential in drug development for cancer treatment (Carullo et al., 2021).

Enzymatic Activation in Toxicology Studies

In toxicology, related compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx), have been studied for their metabolic activation by various enzymes in different organs. Understanding the metabolic pathways of these compounds is crucial in assessing their genotoxicity and carcinogenicity, particularly in the context of foodborne carcinogens produced during the cooking of meat. The activation mechanisms involve both cytochrome P450-mediated N-oxidation and phase II esterification (Davis et al., 1993).

Synthesis in Drug Discovery

Compounds similar to this compound are also significant in drug discovery for their structural role as rigidified bioisosteres of amino acids. They are valuable in the design of peptidomimetic drugs. An example is the rigidified bioisostere of phenylalanine, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, found in biologically active compounds. The development of environmentally benign and metal-free synthesis methods for these compounds contributes to sustainable drug discovery practices (Mbaezue et al., 2023).

Inhibitors of Human Protein Kinase CK2

Substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives, closely related to the query compound, have been synthesized and evaluated as inhibitors of the human protein kinase CK2. This kinase is a potential drug target for various diseases, including cancer and inflammatory disorders. The synthesis of these inhibitors demonstrates the versatility of pyrrolo[1,2-a]quinoxalines as a starting scaffold for the development of potential therapeutics (Guillon et al., 2013).

Properties

IUPAC Name

2-methylpropyl 2-amino-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-12(2)11-30-21(27)17-18-20(25-16-6-4-3-5-15(16)24-18)26(19(17)22)13-7-9-14(10-8-13)31(23,28)29/h3-10,12H,11,22H2,1-2H3,(H2,23,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKNUOYNTZMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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